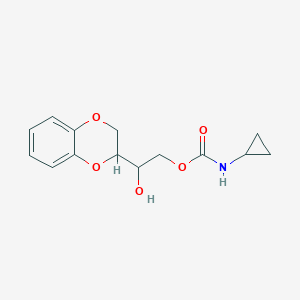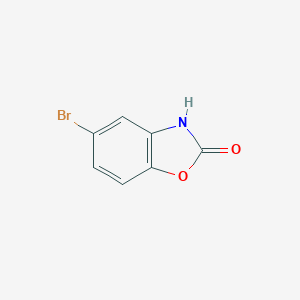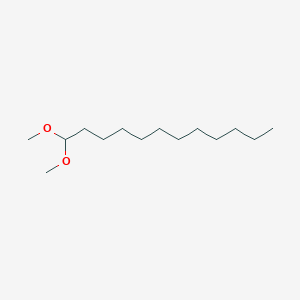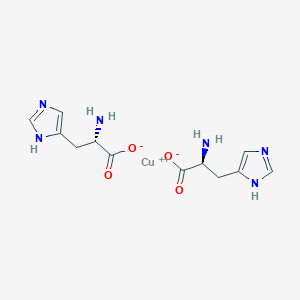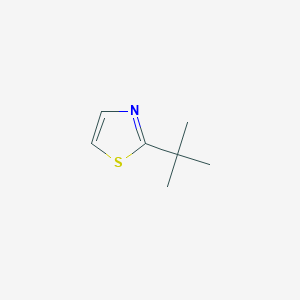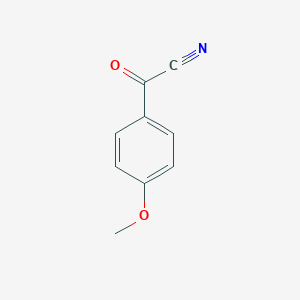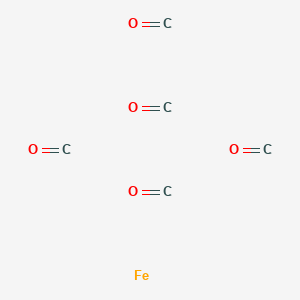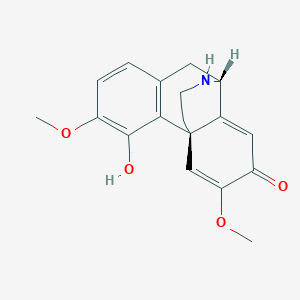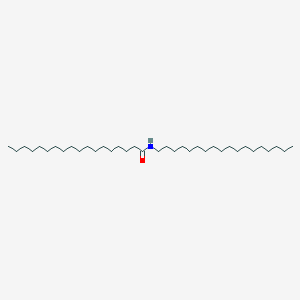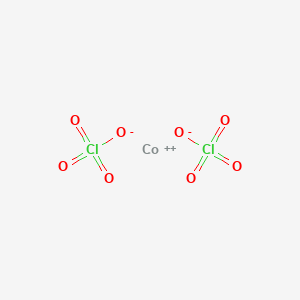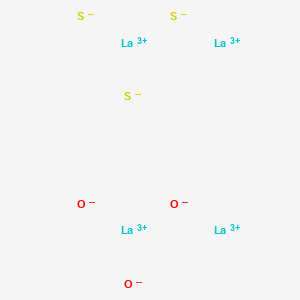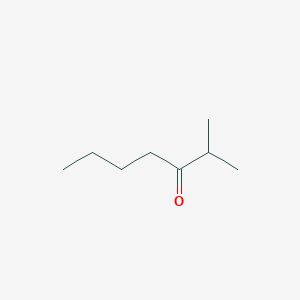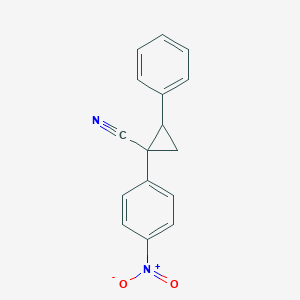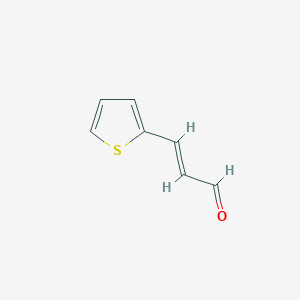
3-(2-Thienyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)acrylaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with acetaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions: 3-(2-Thienyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-(2-Thienyl)acrylic acid.
Reduction: 3-(2-Thienyl)acryl alcohol.
Substitution: 2-bromo-3-(2-thienyl)acrylaldehyde.
科学的研究の応用
3-(2-Thienyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of thiophene-based polymers.
Biology: It serves as a probe in studying the interactions of thiophene derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of organic semiconductors and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-Thienyl)acrylaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
2-Thiopheneacrolein: Similar structure but with different substitution patterns on the thiophene ring.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Contains a benzodioxole ring instead of a thiophene ring.
Uniqueness: 3-(2-Thienyl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
14756-03-7 |
|---|---|
分子式 |
C7H6OS |
分子量 |
138.19 g/mol |
IUPAC名 |
3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H |
InChIキー |
IEAUKTACQUVNLS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C=CC=O |
異性体SMILES |
C1=CSC(=C1)/C=C/C=O |
正規SMILES |
C1=CSC(=C1)C=CC=O |
Key on ui other cas no. |
14756-03-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
